2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide
Description
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a fluorobenzyl group, and a thiophene moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Properties
IUPAC Name |
2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS3/c18-13-5-3-12(4-6-13)10-23-17-20-14(11-24-17)8-16(21)19-9-15-2-1-7-22-15/h1-7,11H,8-10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWVLJOFTYLPLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with the thiazole intermediate.
Attachment of the Thiophene Moiety: The thiophene moiety is incorporated through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.
Final Acetamide Formation: The final step involves the acylation of the intermediate with an acylating agent, such as acetyl chloride, to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiazole ring or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts for Suzuki or Stille coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce reduced thiazole derivatives.
Scientific Research Applications
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide: Similar structure with a chlorine atom instead of a fluorine atom.
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
The uniqueness of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide lies in the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Biological Activity
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately . Its structure includes:
- A thiazole ring
- A thiophenyl group
- A fluorobenzyl thioether moiety
These structural components contribute to its unique biological properties and interactions with various biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight |
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and fluorobenzyl group may play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. This interaction can result in either inhibition or modulation of enzyme activity, influencing various biochemical pathways.
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
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Antibacterial Activity :
- The compound has shown efficacy against both gram-positive and gram-negative bacteria, making it a candidate for further research in combating bacterial infections.
- It functions by inhibiting key enzymes involved in bacterial fatty acid biosynthesis, which is critical for bacterial growth and survival.
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Anticancer Potential :
- Preliminary studies suggest that the compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest in cancer cells.
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Enzyme Inhibition :
- Binding studies have indicated that this compound may inhibit certain enzymes by occupying their active sites or allosteric sites, leading to a decrease in their activity.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
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Antibacterial Efficacy :
- A study demonstrated that this compound exhibited significant antibacterial activity against antibiotic-resistant strains of Staphylococcus aureus. The compound's mechanism involved the inhibition of the FabI enzyme, crucial for fatty acid biosynthesis in bacteria.
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Anticancer Studies :
- In vitro studies showed that this compound could induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins.
- Enzyme Interaction Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
